Aminoethanesulfonylpiperidine

説明

Synthesis Analysis

The synthesis of aminoethanesulfonylpiperidine and related compounds typically involves the strategic manipulation of molecular structures to introduce or modify functional groups. Techniques such as displacement reactions, polymerization, and the use of specific catalysts or reagents are common. For instance, Teague (2008) describes the synthesis of 2-aminopyridines, which share a core structural similarity with aminoethanesulfonylpiperidine, through the displacement of a methylsulfinyl group. This method highlights the versatility of synthesizing amino-substituted compounds (Teague, 2008).

科学的研究の応用

1. Biopharmaceutical Studies

- Summary of Application: Aminoethanesulfonylpiperidine, also known as taurinopiperidine, has been studied for its absorption, excretion, metabolism, and some pharmacological activities . It was synthesized with the hope of obtaining a new therapeutic agent .

- Methods of Application: The compound was administered to animals orally, subcutaneously, or intravenously for the studies . The binding ratio of taurinopiperidine with rabbit serum protein is approximately 85% at peak time of blood level after oral administration .

- Results: About 11.5% of taurinopiperidine is excreted in unconjugated form in rabbit urine, and most of the taurinopiperidine administered orally must be metabolized to other compounds no longer having a piperidinelike skeleton . Taurinopiperidine shows analgesic, antihistaminic, anti-anaphylactic, and antipyretic activities, although the effects are not as potent .

2. Microbial Aminopeptidases

- Summary of Application: Aminoethanesulfonylpiperidine may have potential applications in the field of microbial aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of the amino-terminal amino acid residues from proteins and peptides .

- Methods of Application: The specific methods of application for Aminoethanesulfonylpiperidine in this context are not detailed in the source .

- Results: The inhibitors of these enzymes are found to have great clinical applications against various diseases such as cancer, diabetes, and viral infections . Aminopeptidases are widely used for the synthesis of biopeptides and amino acids, and found to be efficient than chemical synthesis .

3. Peptide Applications

- Summary of Application: Aminoethanesulfonylpiperidine may have potential applications in the field of peptide applications . Peptides are used in various fields such as disease diagnostics, drug components, and even nanotechnology .

- Methods of Application: The specific methods of application for Aminoethanesulfonylpiperidine in this context are not detailed in the source .

- Results: The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications . Synthetic peptides and proteins also have their place in the market for which they have yielded billions of USDs .

4. Therapeutic Uses

- Summary of Application: Amino acids, including Aminoethanesulfonylpiperidine, find key applications in various therapeutic areas .

- Methods of Application: The specific methods of application for Aminoethanesulfonylpiperidine in this context are not detailed in the source .

- Results: Amino acids are used in immune function, cardiovascular and gastrointestinal (GI) health, treatment of liver diseases, fatigue, skeletal muscle damage, cancer prevention, burn, trauma and sepsis, maple urine disease and diabetes .

特性

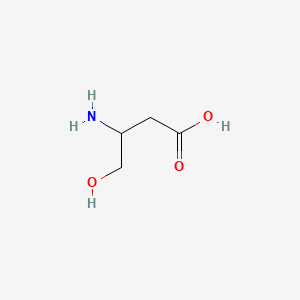

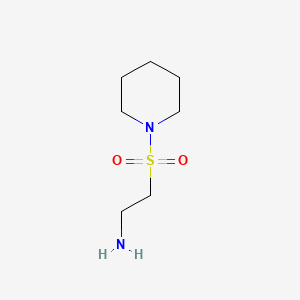

IUPAC Name |

2-piperidin-1-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOGRANXQCUIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

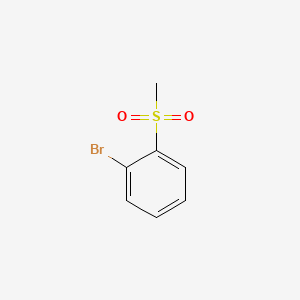

C1CCN(CC1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953609 | |

| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminoethanesulfonylpiperidine | |

CAS RN |

31644-46-9 | |

| Record name | Piperidine, N-(2-aminoethylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。